molecular formula C11H12N2O3 B1518012 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 1218431-80-1

2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No. B1518012
CAS RN: 1218431-80-1
M. Wt: 220.22 g/mol
InChI Key: RSQRDVPENVGBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is a chemical compound with the molecular formula C11H12N2O3 . It is a research-use-only product .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is characterized by a tetrahydroquinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring . The compound also features an ethyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.22 . Predicted physical properties include a density of 1.258±0.06 g/cm3 and a boiling point of 476.9±45.0 °C .

Scientific Research Applications

Drug Discovery and Development

This compound’s structure is conducive to the synthesis of various drugs due to its quinoxaline core, which is a crucial scaffold in medicinal chemistry. It has been utilized in the development of compounds with potential therapeutic effects, such as antihypertensive agents . The versatility of the quinoxaline moiety allows for the creation of derivatives that can be tailored for specific pharmacological targets.

Antimicrobial and Antiviral Research

Quinoxaline derivatives, including those related to 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, have shown promising results as antimicrobial and antiviral agents . Their ability to interfere with the replication mechanisms of pathogens makes them valuable in the study of infectious diseases and the development of new treatments.

Cancer Treatment Studies

The structural complexity of quinoxaline derivatives lends itself to the design of molecules that can interact with cancerous cells. Research has indicated that these compounds can be effective in treating various types of cancer, making them an important area of study for oncological applications .

Material Synthesis

Beyond its biological applications, this compound can also contribute to material science. Its chemical properties allow for the synthesis of novel materials with potential use in various industries, including electronics and nanotechnology.

Enzyme Inhibition

Quinoxaline derivatives have been identified as inhibitors of certain enzymes, which is crucial for understanding disease mechanisms and developing drugs that can modulate enzyme activity . This compound’s derivatives could be key in studying enzyme-related diseases and designing inhibitors.

Pharmacological Activity Profiling

The compound is a building block for creating molecules with a wide range of pharmacological activities, such as anti-inflammatory, anticancer, and adrenergic receptor antagonism . This makes it a valuable tool for pharmacological research and drug profiling.

Antiviral Activity Against Specific Viruses

Some derivatives of this compound have been reported to exhibit significant antiviral activity against specific viruses, such as the Herpes Simplex virus . This highlights its potential in the development of targeted antiviral therapies.

Chemical Biology and Biochemistry Research

In chemical biology, this compound can be used to study biological processes at the molecular level. Its derivatives can serve as probes or modulators in biochemical assays, helping to elucidate the roles of various biomolecules in health and disease.

properties

IUPAC Name

2-ethyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-7-10(14)13-9-5-6(11(15)16)3-4-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQRDVPENVGBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 2
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 3
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 4
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 5
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 6
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

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